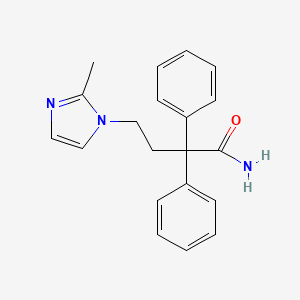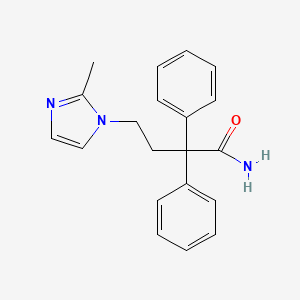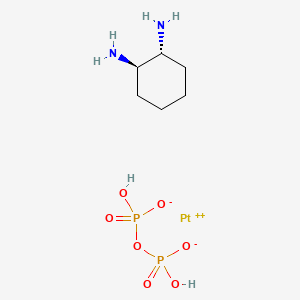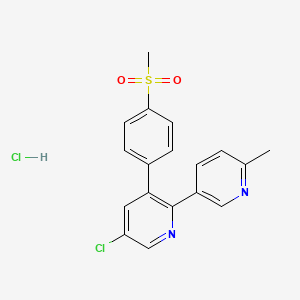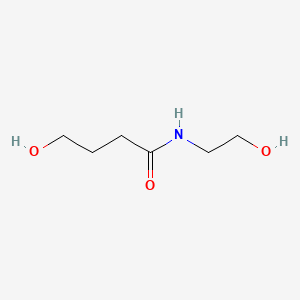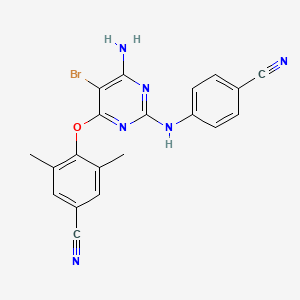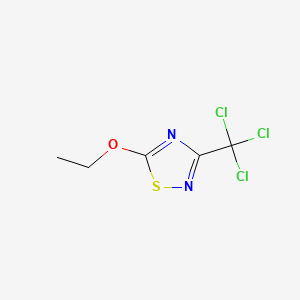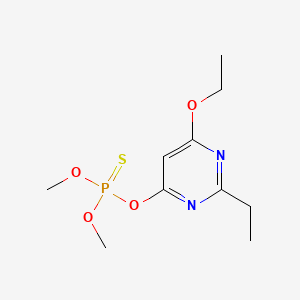![molecular formula C20H17FO4S B1671835 (Z)-5-Fluoro-2-methyl-1-[p-(methylsulfonyl)benzylidene]indene-3-acetic acid CAS No. 59864-04-9](/img/structure/B1671835.png)
(Z)-5-Fluoro-2-methyl-1-[p-(methylsulfonyl)benzylidene]indene-3-acetic acid
Descripción general
Descripción
Exisulinda, también conocido por su nombre comercial tentativo Aptosyn, es un agente antineoplásico. Es el derivado sulfona del sulindac, un fármaco antiinflamatorio no esteroideo. A diferencia del sulindac, la exisulinda no inhibe la síntesis de prostaglandinas. En cambio, actúa inhibiendo la enzima fosfodiesterasa de monofosfato cíclico de guanosina tipo 5. Este compuesto ha sido desarrollado para el tratamiento potencial de varias afecciones, incluida la poliposis adenomatosa familiar, pólipos colónicos esporádicos precancerosos, displasia cervical y la prevención de la recurrencia tumoral en cáncer de próstata y mama .
Aplicaciones Científicas De Investigación
La exisulinda tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo para estudiar derivados de sulfona.
Biología: Se investigó por sus efectos en procesos celulares como la apoptosis.
Medicina: Se desarrolló como un tratamiento potencial para la poliposis adenomatosa familiar, pólipos colónicos esporádicos precancerosos, displasia cervical y la prevención de la recurrencia tumoral en cáncer de próstata y mama.
Industria: Utilizado en el desarrollo de fármacos antineoplásicos apoptóticos selectivos
Direcciones Futuras
The development of new green synthetic routes for various heterocycles of biological importance has received great attention from chemists around the globe . Many pharmaceutical industries focus on the concept of green chemistry to maintain both human health and the environment . As a consequence, green technology actively attempts to replace established procedures, for example, by employing environmentally sound and economically viable alternatives to limit the consumption of hazardous organic solvents in both academics and industry .
Métodos De Preparación
La síntesis de exisulinda implica el derivado sulfona del sulindac. El método de preparación incluye los siguientes pasos:
Material de partida: Se utiliza sulindac como material de partida.
Oxidación: El sulindac se oxida para formar sulfona de sulindac.
Purificación: El producto se purifica para obtener exisulinda.
Los métodos de producción industrial suelen implicar cromatografía líquida de alto rendimiento para la separación y purificación de sulindac, sulfuro de sulindac, exisulinda y otros compuestos relacionados .
Análisis De Reacciones Químicas
La exisulinda experimenta varios tipos de reacciones químicas:
Oxidación: La oxidación del sulindac para formar exisulinda.
Reducción: La exisulinda se puede reducir nuevamente a sulindac.
Sustitución: Se pueden producir varias reacciones de sustitución en el anillo fenilo de la exisulinda.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno para la oxidación y agentes reductores como el borohidruro de sodio para la reducción. Los principales productos formados a partir de estas reacciones son el sulindac y sus derivados .
Mecanismo De Acción
La exisulinda ejerce sus efectos inhibiendo la enzima fosfodiesterasa de monofosfato cíclico de guanosina tipo 5. Esta inhibición conduce a la elevación sostenida del monofosfato cíclico de guanosina y la activación de la proteína quinasa G. Estos cambios moleculares inducen la apoptosis en células colorrectales precancerosas y cancerosas con efectos mínimos en las células normales. El efecto apoptótico es independiente de la inhibición de la ciclooxigenasa, p53, Bcl-2 o el arresto del ciclo celular .
Comparación Con Compuestos Similares
La exisulinda se compara con otros compuestos similares como el sulfuro de sulindac, CP248 y CP461. Estos compuestos también inducen la inhibición del crecimiento y la apoptosis en líneas celulares de cáncer humano. la exisulinda es única en su inhibición específica de la fosfodiesterasa de monofosfato cíclico de guanosina tipo 5 y sus efectos apoptóticos selectivos en células precancerosas y cancerosas .
Compuestos similares
- Sulfuro de sulindac
- CP248
- CP461
Propiedades
IUPAC Name |
2-[(3Z)-6-fluoro-2-methyl-3-[(4-methylsulfonylphenyl)methylidene]inden-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FO4S/c1-12-17(9-13-3-6-15(7-4-13)26(2,24)25)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b17-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVGSNCBCUWPVDA-MFOYZWKCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)(=O)C)C=CC(=C2)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=C(C2=C(/C1=C\C3=CC=C(C=C3)S(=O)(=O)C)C=CC(=C2)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6040246 | |
| Record name | Sulindac sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6040246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Exisulind is a sulindac derivative of a class of compounds called selective apoptotic anti-neoplastic drugs (SAANDs), which inhibit the enzyme cyclic guanosine monophosphodiesterase (cGMP - PDE). Exisulind is specific for apoptotic effects in precancerous and cancerous colorectal cells due to their overexpression of cGMP. Sustained elevation of cGMP and protein kinase G (PKG) activation may be also implicated in the induction of apoptosis by Exisulind. | |
| Record name | Exisulind | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06246 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
59973-80-7, 59864-04-9 | |
| Record name | Sulindac sulfone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59973-80-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulindac sulfone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059864049 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Exisulind [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059973807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Exisulind | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06246 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sulindac sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6040246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EXISULIND | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K619IIG2R9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


